2-Methoxy-4-methyl-5-nitrobenzoic acid
Overview
Description
2-Methoxy-4-methyl-5-nitrobenzoic acid is an organic compound belonging to the class of alkoxybenzoic acids It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzoic acid core
Preparation Methods
The synthesis of 2-Methoxy-4-methyl-5-nitrobenzoic acid typically involves the nitration of 2-methoxy-4-methylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
2-Methoxy-4-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted by other functional groups through nucleophilic aromatic substitution reactions. For example, reacting with strong nucleophiles like sodium hydroxide can replace the methoxy group with a hydroxyl group.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
2-Methoxy-4-methyl-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of various derivatives, including nitroamides and aminobenzamides, which are useful intermediates in organic synthesis.
Biology: The compound and its derivatives may be used in the development of potential pharmaceuticals, particularly as intermediates in the synthesis of bioactive molecules.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-5-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. For instance, the nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and interact with various biological targets. The exact molecular targets and pathways involved would depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
2-Methoxy-4-methyl-5-nitrobenzoic acid can be compared with other similar compounds, such as:
2-Methoxy-4-nitrobenzoic acid: Lacks the methyl group, which may affect its reactivity and applications.
4-Fluoro-2-methoxy-5-nitrobenzoic acid:
2-Hydroxy-4-nitrobenzoic acid: Has a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and the resulting chemical properties and applications.
Properties
IUPAC Name |
2-methoxy-4-methyl-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5-3-8(15-2)6(9(11)12)4-7(5)10(13)14/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIDTLKHBYHZHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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